2-Phenylpyrimidine-5-carbonitrile is a significant compound in organic chemistry, particularly within the realm of medicinal chemistry. This compound features a pyrimidine ring substituted with a phenyl group and a cyano group, which contributes to its diverse biological activities. The structural formula of 2-phenylpyrimidine-5-carbonitrile can be represented as CHN and is classified under pyrimidine derivatives, which are known for their applications in pharmaceuticals and agrochemicals.
The compound is synthesized through various chemical reactions involving pyrimidine derivatives. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in the ring structure. Pyrimidines are widely recognized for their role in biological systems, particularly in nucleic acids and as precursors to important biomolecules.
The synthesis of 2-phenylpyrimidine-5-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component reaction involving aromatic aldehydes, malononitrile, and guanidine hydrochloride, often catalyzed by iron acetylacetonate. The procedure generally follows these steps:
This method has shown to yield 2-phenylpyrimidine-5-carbonitrile derivatives effectively with good yields.
The compound has notable spectral data that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.
2-Phenylpyrimidine-5-carbonitrile can participate in various chemical reactions due to its functional groups:
These reactions expand its utility in synthesizing more complex organic molecules.
The mechanism of action for compounds derived from 2-phenylpyrimidine-5-carbonitrile often involves interaction with biological targets such as enzymes or receptors. For instance, certain derivatives have been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. The binding mode typically involves:
This mechanism highlights the potential therapeutic applications of these compounds.
Quantitative data regarding these properties can be obtained through experimental methods such as differential scanning calorimetry (DSC) and solubility tests.
The applications of 2-phenylpyrimidine-5-carbonitrile are diverse:
Scaffold hopping has emerged as a powerful strategy to enhance the bioactivity profile of 2-phenylpyrimidine-5-carbonitrile derivatives. In antifungal drug development, researchers replaced a sterically congested tricyclic backbone in lead compound YW-01 with the 2-phenylpyrimidine scaffold. Molecular docking revealed that the original scaffold collided with Pro230 and Met508 residues in the fungal CYP51 enzyme, limiting activity. The 2-phenylpyrimidine moiety eliminated these clashes while maintaining critical interactions with the enzyme's hydrophobic pocket. This optimization yielded compound C6 (4-cyanophenyl variant), which exhibited broad-spectrum antifungal activity against Candida albicans (MIC = 0.25 μg/mL), Candida tropicalis (MIC = 0.5 μg/mL), and Cryptococcus neoformans (MIC = 1 μg/mL) – surpassing fluconazole by 8-16 fold in potency [1].
Table 1: Antifungal Activity of Scaffold-Hopped 2-Phenylpyrimidine-5-carbonitrile Derivative C6
Pathogenic Fungus | Strain Designation | MIC (μg/mL) of C6 | MIC (μg/mL) of Fluconazole |
---|---|---|---|
Candida albicans | ATCC SC5314 | 0.25 | 0.5 |
Candida albicans | CPCC400616 | 0.5 | 1.0 |
Candida tropicalis | CGMCC 2.3739 | 0.5 | 0.5 |
Cryptococcus neoformans | CGMCC 2.3161 | 1.0 | 4.0 |
Multicomponent reactions (MCRs) provide atom-economical routes to construct the 2-phenylpyrimidine-5-carbonitrile core, consolidating three reactants into the heterocyclic scaffold in a single operation. A highly efficient protocol involves the condensation of:
Under optimized conditions using a bone char-nPrN-SO₃H catalyst (0.4 mol%) under solvent-free conditions at 80°C, these reactions achieve >90% yield within 10-25 minutes. The catalyst's mesoporous structure (BET surface area: ≈100 m²/g) and sulfonic acid sites (0.079 mmol/g) facilitate rapid imine formation, Knoevenagel condensation, and cyclodehydration [6]. Similarly, hydrazine hydrate mediates the conversion of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitriles into fused pyrazolo[3,4-d]pyrimidines in ethanol at reflux, achieving 75-92% yields. This tandem reaction simultaneously reduces nitro groups and annulates the pyrazole ring, demonstrating exceptional functional group tolerance [5].
Table 2: Multicomponent Reaction Efficiency for Pyrimidine-5-carbonitrile Synthesis
Catalyst/Reagent | Conditions | Reaction Time | Yield Range | Key Advantage |
---|---|---|---|---|
Bone char-nPrN-SO₃H | Solvent-free, 80°C | 10-25 min | 87-95% | Reusable, water-washable catalyst |
Hydrazine Hydrate | Ethanol, reflux | 3-5 h | 75-92% | Simultaneous reduction/annulation |
Fe₃O₄ Nanoparticles | Solvent-free, 100°C | 1-1.5 h | 85-93% | Magnetic separation |
Advanced catalytic systems are critical for regioselective cyclization and late-stage functionalization of 2-phenylpyrimidine-5-carbonitriles. Modified bone char catalysts exemplify sustainable options: Functionalization with (3-aminopropyl)triethoxysilane followed by chlorosulfonic acid grafting yields bone char-nPrN-SO₃H. This catalyst retains >90% activity after 10 cycles in pyrimidine synthesis due to robust covalent sulfonamide linkages and the stability of the hydroxyapatite-carbon matrix [6]. Palladium-based systems enable Suzuki-Miyaura cross-coupling for introducing diverse aryl/heteroaryl groups at the 4-position. Using Pd(PPh₃)₄/dioxane at 80°C, boronic acids couple with 4-chloro-2-phenylpyrimidine-5-carbonitriles, achieving 70-88% yields with tolerance for ester, nitro, and cyano substituents [3]. Additionally, magnetic Fe₃O₄ nanoparticles catalyze one-pot pyrimidine assembly under solvent-free conditions, enabling facile catalyst recovery via external magnets while maintaining 85-93% yields across 5 runs [3].
Solvent-free methodologies significantly enhance the sustainability profile of 2-phenylpyrimidine-5-carbonitrile synthesis. Bone char-nPrN-SO₃H-catalyzed reactions eliminate organic solvents entirely, reducing the E-factor (kg waste/kg product) by >15-fold compared to DMF-mediated protocols. Key metrics include:
Strategic post-synthetic transformations convert 2-phenylpyrimidine-5-carbonitrile into high-value pharmacophores:
Table 3: Bioactive Derivatives from Post-Synthetic Modifications
Core Modification | Target Compounds | Biological Activity | Potency (IC₅₀/ MIC) |
---|---|---|---|
Hydrazone formation | 11e | VEGFR-2 Inhibition | 0.61 μM |
12b | VEGFR-2 Inhibition | 0.53 μM | |
Benzylidene-linked Schiff base | 9d | Anticancer (HCT-116) | 10.33 μM |
Imidazo[1,2-c]pyrimidine | 13 | Anticancer (HepG2) | 3.06 μM |
Pyrazolo[3,4-d]pyrimidine | 5c, 5i | Antibacterial | MIC: 8-16 μg/mL (S. aureus) |
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-CN, 3-OCF₃) on the pendant phenyl ring boost xanthine oxidase inhibition (e.g., derivative 3f: IC₅₀ = 42 nM), while 4-alkoxy chains improve metabolic stability. These modifications demonstrate how targeted derivatization tailors molecular properties for specific therapeutic applications [4] [3].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2